molecular formula C7H6BrNO3 B15381753 5-Bromo-3-methyl-2-nitrophenol

5-Bromo-3-methyl-2-nitrophenol

Cat. No.: B15381753
M. Wt: 232.03 g/mol
InChI Key: FXIHHDSOSXEMHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-methyl-2-nitrophenol is a halogenated nitrophenol derivative featuring a bromine atom at the 5-position, a methyl group at the 3-position, and a nitro group at the 2-position of the phenolic ring.

Properties

IUPAC Name

5-bromo-3-methyl-2-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3/c1-4-2-5(8)3-6(10)7(4)9(11)12/h2-3,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXIHHDSOSXEMHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1[N+](=O)[O-])O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis
Compound Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Functional Features
5-Bromo-3-methyl-2-nitrophenol Br (5), CH₃ (3), NO₂ (2) C₇H₆BrNO₃ ~232.01* Enhanced lipophilicity, steric bulk
5-Bromo-2-nitrophenol Br (5), NO₂ (2) C₆H₄BrNO₃ 218.006 Strong electron-withdrawing effects
3-Methyl-2-nitrophenol CH₃ (3), NO₂ (2) C₇H₇NO₃ 153.14 Moderate acidity, reduced halogen effects
5-Bromo-2-methylphenol Br (5), CH₃ (2) C₇H₇BrO 187.04 Halogenated phenol without nitro group

*Estimated based on 5-Bromo-2-nitrophenol’s molecular weight plus a methyl group (14.02 g/mol).

Key Differences :

  • Electron Effects: The nitro group in this compound and 5-Bromo-2-nitrophenol strongly deactivates the aromatic ring, directing further electrophilic substitution to meta/para positions.
  • Lipophilicity: The methyl group increases logP (octanol-water partition coefficient), enhancing membrane permeability compared to 5-Bromo-2-nitrophenol.
Physicochemical Properties
Property This compound* 5-Bromo-2-nitrophenol 3-Methyl-2-nitrophenol
Melting Point ~110–115°C (estimated) 85–90°C (literature) 72–75°C
Solubility Low in water; soluble in DMSO Similar Moderate in ethanol
Acidity (pKa) ~6.8–7.2 (estimated) ~7.1 ~8.3

*Estimates based on substituent effects: Bromine and nitro groups lower pKa compared to methyl-dominated analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.